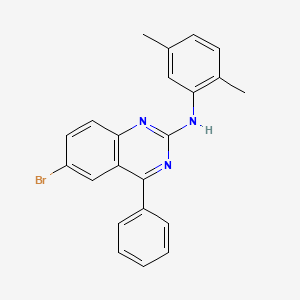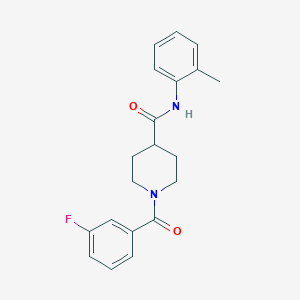
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine
Übersicht
Beschreibung
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell signaling pathways and is overexpressed in many types of cancer. PD153035 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated in clinical trials.
Wirkmechanismus
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine is a reversible inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. It also induces cell cycle arrest and apoptosis in cancer cells. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has several advantages for lab experiments. It is a selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of cancer cells. It has been extensively studied in preclinical models of cancer and has shown promising results. However, 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer. It also has low solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine. One direction is to investigate its effectiveness in combination with other anticancer agents. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. Another direction is to investigate its effectiveness in specific types of cancer, such as non-small cell lung cancer and head and neck cancer. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine may also have potential as a diagnostic tool for EGFR overexpression in cancer.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-bromo-N-(2,5-dimethylphenyl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3/c1-14-8-9-15(2)20(12-14)25-22-24-19-11-10-17(23)13-18(19)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISNWDUXTRMOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzoate](/img/structure/B4721639.png)
![methyl 2-{5-[(4-ethylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4721640.png)
![N-benzyl-2-[2-(3-ethoxyphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4721654.png)
![ethyl 2-[({[4-(2-furyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4721670.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4721671.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide](/img/structure/B4721685.png)
![N',N'''-1,3-phenylenebis[N-(4-isopropylbenzyl)urea]](/img/structure/B4721687.png)


![3-methyl-2-[(3-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4721700.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4721708.png)
![N-[2-(dimethylamino)ethyl]-3-(4-ethylphenyl)propanamide](/img/structure/B4721712.png)
![3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721718.png)